molecular formula C17H20F6N2O3 B1672765 Flecainid CAS No. 54143-55-4

Flecainid

Katalognummer: B1672765
CAS-Nummer: 54143-55-4
Molekulargewicht: 414.34 g/mol
InChI-Schlüssel: DJBNUMBKLMJRSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Flecainid ist ein Medikament, das hauptsächlich zur Vorbeugung und Behandlung von anormal schnellen Herzrhythmen eingesetzt wird, einschließlich ventrikulärer und supraventrikulärer Tachykardien . Es gehört zur Klasse der Antiarrhythmika Ic und wirkt, indem es den Natriumeinstrom in die Herzzellen verringert, was zu einer Verlängerung des Aktionspotentials des Herzens führt . This compound wurde erstmals 1985 in den Vereinigten Staaten für die medizinische Anwendung zugelassen .

Herstellungsmethoden

This compound kann durch einen mehrstufigen Prozess synthetisiert werden. Eine übliche Methode umfasst die folgenden Schritte :

    Ausgangsmaterialien: 2,5-Di(2,2,2-trifluorethoxy)benzoesäure, Chlooracetonitril, Triethylamin und Ethylacetat.

    Rückflussreaktion: Unter Stickstoffschutz erzeugt eine Rückflussreaktion Cyanomethyl-2,5-di(2,2,2-trifluorethoxy)benzoat.

    Zugabe von 2-Aminomethylpiperidin: Dies wird zusammen mit Ethylacetat hinzugefügt, und die Reaktion verläuft unter Stickstoffschutz, um this compound zu erzeugen.

    Bildung von Flecainidacetat: Essigsäure und Ethylacetat werden zu dem this compound gegeben, und die Reaktion unter Stickstoffschutz erzeugt ein Rohprodukt von Flecainidacetat.

    Verfeinerung: Das Rohprodukt wird verfeinert, um reines Flecainidacetat zu erhalten.

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation und Reduktion: this compound kann unter bestimmten Bedingungen oxidiert oder reduziert werden, obwohl detaillierte Wege weniger häufig diskutiert werden.

    Substitutionsreaktionen: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seines aromatischen Rings und seiner Seitenketten.

    Häufige Reagenzien und Bedingungen: Typische Reagenzien umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel. Reaktionsbedingungen umfassen oft kontrollierte Temperaturen und inerte Atmosphären.

    Hauptprodukte: Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionen und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene oxidierte Formen von this compound ergeben.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es Natriumkanäle im Herzen blockiert, was die Leitung durch das Herz verlangsamt und das Aktionspotential des Herzens verlängert . Diese Wirkung hilft, den Herzrhythmus zu stabilisieren und abnormale schnelle Herzrhythmen zu verhindern. This compound erhöht selektiv die anterograde und retrograde Refraktärzeit des akzessorischen Weges, verlängert das PR-Intervall und verbreitert den QRS-Komplex .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Flecainide is utilized in several clinical scenarios:

  • Paroxysmal Supraventricular Tachycardia (SVT) : Effective in managing atrial fibrillation and atrioventricular re-entrant tachycardia.
  • Ventricular Arrhythmias : Used to prevent life-threatening sustained ventricular tachycardia.
  • Pharmacological Cardioversion : Recommended for converting new-onset atrial fibrillation to sinus rhythm.
  • Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) : Demonstrated efficacy in reducing episodes of CPVT, especially when combined with beta-blockers.
  • Diagnostic Use : Employed in provocation tests for diagnosing Brugada syndrome.

Efficacy Data

The efficacy of flecainide has been evaluated in multiple clinical trials. Below is a summary table illustrating its performance in various studies:

Clinical TrialPatientsAF DurationFormulationReversion Rate
Capucci et al22≤ 7 daysSingle oral dose (300 mg)8 h → 91%, 24 h → 95%
Donovan et al51≤ 3 daysIV (2 mg/kg, max 150 mg)1 h → 57%, 6 h → 67%
Boriani et al69< 8 daysSingle oral dose (300 mg)1 h → 13%, 3 h → 57%
Martínez-Marcos et al50≤ 2 daysIV (2 mg/kg followed by 1 mg/kg at 8 h)1 h → 58%

These studies indicate that flecainide has a high success rate in restoring sinus rhythm, especially when compared to other antiarrhythmic agents like propafenone and amiodarone .

Case Studies

Several case studies highlight the effectiveness and safety profile of flecainide:

  • Case Study on Atrial Fibrillation : A patient with recurrent atrial fibrillation was treated with flecainide intravenously, achieving successful cardioversion within one hour, demonstrating a rapid response and minimal side effects .
  • CPVT Management : In a cohort of patients with catecholaminergic polymorphic ventricular tachycardia, flecainide was used alongside beta-blockers, resulting in an over 85% reduction in arrhythmic episodes, showcasing its role as an essential adjunct therapy .
  • Brugada Syndrome Diagnosis : Flecainide was successfully employed as a diagnostic tool for Brugada syndrome, with patients showing characteristic ECG changes that confirmed the diagnosis after administration .

Safety Profile and Considerations

While flecainide is effective, it also carries risks, particularly in patients with structural heart disease or prior myocardial infarction due to its proarrhythmic potential. Monitoring is essential during treatment to manage any adverse effects effectively .

Wirkmechanismus

Target of Action

Flecainide is a Class IC antiarrhythmic agent . Its primary targets are the fast inward sodium channels in the heart muscle tissue . These channels play a crucial role in the electrical conduction of heart cells, particularly during the action potential upstroke .

Mode of Action

Flecainide works by blocking the fast inward sodium channels and slowly unbinding during diastole . This action prolongs the refractory period of the heart . The blockade also shortens the duration of action potentials through the Purkinjie fibers . Additionally, Flecainide prevents delayed rectifier potassium channels from opening, lengthening the action potential .

Biochemical Pathways

Flecainide’s action primarily affects the electrical conduction pathways in the heart. By blocking sodium channels, it slows the upstroke of the cardiac action potential . This action mainly affects the atria (upper chambers) and the ventricles (lower pumping chambers) . Flecainide also impacts the calcium-mediated pathways involved in arrhythmias .

Pharmacokinetics

Flecainide is well absorbed and has a half-life of approximately 20 hours . It is eliminated both by hepatic metabolism and by the kidneys . The usual dosage of Flecainide is 100–200 mg twice a day . These ADME properties impact the bioavailability of Flecainide, ensuring its therapeutic effectiveness.

Result of Action

The molecular and cellular effects of Flecainide’s action result in the prolongation of the cardiac action potential . This leads to a slowing of the electrical conduction within the heart, reducing its excitability . Clinically, this results in the prevention of supraventricular and ventricular arrhythmias, as well as paroxysmal atrial fibrillation and flutter .

Action Environment

The action, efficacy, and stability of Flecainide can be influenced by various environmental factors. For instance, the presence of other drugs can impact its effectiveness through drug-drug interactions . Additionally, individual patient factors such as age, liver and kidney function, and the presence of other diseases can also influence the action of Flecainide .

Biochemische Analyse

Biochemical Properties

Flecainide interacts with various biomolecules, primarily blocking fast inward sodium channels and slowly unbinding during diastole . This blockade shortens the duration of action potentials through the Purkinjie fibers . Flecainide also prevents delayed rectifier potassium channels from opening, lengthening the action potential through ventricular and atrial muscle fibers . Lastly, flecainide blocks ryanodine receptor opening, reducing calcium release from the sarcoplasmic reticulum, which reduces depolarization of cells .

Cellular Effects

Flecainide has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . Its primary effect is to slow the rate of rise of the action potential, reducing the excitability of cells .

Molecular Mechanism

Flecainide exerts its effects at the molecular level by binding to and blocking sodium channels, thereby slowing the upstroke of the cardiac action potential . This slows the conduction of the electrical impulse within the heart. The greatest effect is on the His-Purkinje system and ventricular myocardium .

Temporal Effects in Laboratory Settings

In laboratory settings, flecainide’s effects change over time. It is well absorbed orally with peak plasma levels at 3 hours . The plasma half-life of unchanged flecainide is relatively long (mean 20 hours), indicating its stability .

Dosage Effects in Animal Models

In animal models, the effects of flecainide vary with different dosages. Flecainide caused a decrease in atrial fibrillatory rate in all animals and restored sinus rhythm in the animals with induced atrial fibrillation .

Metabolic Pathways

Flecainide is mainly metabolized to meta-O-dealkylated flecainide or the meta-O-dealkylated lactam of flecainide . Both of these metabolites are generally detected as glucuronide or sulfate conjugates . Flecainide’s metabolism involves the action of CYP2D6 and CYP1A2 .

Transport and Distribution

Flecainide is transported and distributed within cells and tissues. After oral administration in healthy human subjects, flecainide absorption is prompt and nearly complete . A substantial portion (mean 27%) of a dose is excreted in urine as unchanged flecainide .

Vorbereitungsmethoden

Flecainide can be synthesized through a multi-step process. One common method involves the following steps :

    Starting Materials: 2,5-di(2,2,2-trifluoroethoxy)benzoic acid, chloroacetonitrile, triethylamine, and ethyl acetate.

    Reflux Reaction: Under nitrogen protection, a reflux reaction generates cyanomethyl-2,5-di(2,2,2-trifluoroethoxy)benzoate.

    Addition of 2-aminomethylpiperidine: This is added along with ethyl acetate, and the reaction proceeds under nitrogen protection to generate flecainide.

    Formation of Flecainide Acetate: Acetic acid and ethyl acetate are added to the flecainide, and the reaction under nitrogen protection generates a crude product of flecainide acetate.

    Refinement: The crude product is refined to obtain pure flecainide acetate.

Analyse Chemischer Reaktionen

Flecainide undergoes various chemical reactions, including:

    Oxidation and Reduction: Flecainide can be oxidized or reduced under specific conditions, although detailed pathways are less commonly discussed.

    Substitution Reactions: Flecainide can undergo substitution reactions, particularly involving its aromatic ring and side chains.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and various solvents. Reaction conditions often involve controlled temperatures and inert atmospheres.

    Major Products: The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield different oxidized forms of flecainide.

Biologische Aktivität

Flecainide is a class IC antiarrhythmic agent widely used for the treatment of various cardiac arrhythmias, particularly atrial fibrillation (AF) and ventricular tachycardia. This article delves into the pharmacodynamics, clinical efficacy, case studies, and research findings related to the biological activity of flecainide.

Pharmacodynamics

Flecainide primarily exerts its effects through the blockade of voltage-gated sodium channels (Nav 1.5), which inhibits the transient peak inward sodium current (INaI_{Na}). This blockade results in a reduction of myocardial excitability, particularly during tachyarrhythmias. The drug also affects potassium currents, specifically inhibiting the rapid component of the delayed rectifier potassium current (IKrI_{Kr}), thereby prolonging the action potential duration (APD) and effective refractory period in ventricular tissues while shortening it in Purkinje fibers .

Key Pharmacokinetic Properties:

  • Bioavailability: Approximately 90%, with minimal first-pass metabolism.
  • Half-life: Ranges from 7 to 23 hours; longer in patients with renal impairment.
  • Metabolism: Primarily hepatic, producing active and inactive metabolites .

Clinical Efficacy

Flecainide has demonstrated significant efficacy in converting AF to sinus rhythm and preventing recurrences. Several clinical trials have compared its effectiveness with other antiarrhythmic drugs:

Study Patients AF Duration Formulation Reversion Rate
Capucci et al22≤ 7 daysOral (300 mg)91% at 8 hours
Donovan et al51≤ 3 daysIV (2 mg/kg-max 150 mg)67% at 6 hours
Boriani et al69< 8 daysOral (300 mg)75% at 8 hours
Anderson et al64 (Paroxysmal AF)-Flecainide vs PlaceboSignificant increase in time to first recurrence
van Gelder et al81 (Persistent AF/flutter)-Flecainide vs PlaceboSuperior in preventing arrhythmia recurrences .

Case Studies

  • Long-term Tolerance and Efficacy:
    A study involving 109 patients treated with flecainide showed that at six months, 65.1% maintained normal sinus rhythm, with a similar rate (56%) at twelve months. The drug was well-tolerated, demonstrating a high rate of symptomatic control (93.7% at six months) .
  • Flecainide in Special Populations:
    In patients with catecholaminergic polymorphic ventricular tachycardia (CPVT), flecainide has shown effectiveness despite potential risks associated with RyR2 mutations. It was noted that flecainide could paradoxically activate ryanodine receptors under certain conditions, highlighting the complexity of its action in arrhythmogenic substrates .

Research Findings

Recent studies have expanded understanding of flecainide's mechanisms:

  • Inhibition of Ryanodine Receptors: Research indicates that flecainide can inhibit ryanodine receptor opening, reducing spontaneous calcium release from the sarcoplasmic reticulum, which is crucial for preventing afterdepolarizations and triggered activity .
  • Use-Dependent Blockade: Flecainide's effects are more pronounced at higher heart rates due to its use-dependent blockade characteristics, making it particularly effective during tachyarrhythmias .
  • Combination Therapies: Studies suggest that combining flecainide with beta-blockers like metoprolol may enhance its antiarrhythmic efficacy, particularly in persistent AF cases .

Eigenschaften

IUPAC Name

N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBNUMBKLMJRSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54143-56-5 (monoacetate)
Record name Flecainide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054143554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8023054
Record name Flecainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Flecainide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015326
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.24e-02 g/L
Record name Flecainide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01195
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flecainide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015326
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Flecainide blocks fast inward sodium channels and slowly unbinds during diastole, prolonging the refractory period of the heart. This blockade also shortens the duration of action potentials through the Purkinjie fibers. Flecainide also prevents delayed rectifier potassium channels from opening, lengthening the action potential through ventricular and atrial muscle fibers. Finally, flecainide also blocks ryanodine receptor opening, reducing calcium release from sarcoplasmic reticulum, which reduces depolarization of cells.
Record name Flecainide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01195
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

54143-55-4
Record name Flecainide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54143-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flecainide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054143554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flecainide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01195
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name flecainide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=719273
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Flecainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.211.334
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLECAINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K94FTS1806
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Flecainide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015326
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

228-229
Record name Flecainide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01195
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

A mixture of methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate (1.5 g), 2-(aminomethyl)piperidine (0.62 g) in toluene (3 ml) was stirred at reflux for 10 hours. After cooling to room temperature, water (10 ml) was added and two layers solution were separated. The aqueous layer was extracted with toluene (2×10 ml) and the combined organic layers were washed with water (3×10 ml). The organic layer was concentrated under reduced pressure to give Flecainide free base as a white solid (1.63 g, 85%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
85%

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Dissolve in 48 ml of toluene 12.0 g (0.03 mol) of trifluoroethanol 2,5-bis-trifluoroethoxybenzoate. Add 3.94 g (0.0345 mol) of 2-aminomethylpiperidine and heat the solution to a temperature of 80°±5° C. for 8 hours. Cool to 50° C. and add 36 ml of water. Carry out the separation at a temperature of 45°±5° C. Concentrate the organic phase under vacuum at a temperature of 35°±5° C. so as to eliminate as much toluene as possible. A semi-solid residue is obtained which is dissolved in 20 ml of methanol and concentrated again to a residue under vacuum. Methanol (40 ml) is then added and heated with refluxing until a yellow solution is obtained. Then cool until the crude base crystallizes, the precipitation is completed by adding 40 ml of water.
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.94 g
Type
reactant
Reaction Step Two
Name
Quantity
36 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude base
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

In yet another aspect of the invention, a method of preparing a 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide is provided which comprises the following steps. The compound 1,4-dibromobenzene is contacted with an alkali metal 2,2,2-trifluoroethoxide in the presence of cuprous or cupric ion and in a strongly polar solvent comprising 2,2,2-trifluoroethanol to yield 1,4-bis(2,2,2-trifluoroethoxy)benzene. Then, in the presence of a Lewis acid catalyst, the 1,4-bis(2,2,2-trifluoroethoxy)benzene is treated with an acetylation agent under conditions to create 2,5-bis(2,2,2-trifluoroethoxy)acetophenone. The methyl moiety of the acetophenone function of the 2,5-bis(2,2,2-trifluoroethoxy)acetophenone is thereafter replaced using hypochlorite to yield 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. Subsequently, the 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is treated with an inorganic chloride to provide 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid chloride. Finally, the resultant 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid chloride is contacted with 2-aminomethylpiperidine, whereby there is formed 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flecainide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Flecainide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Flecainide
Reactant of Route 4
Reactant of Route 4
Flecainide
Reactant of Route 5
Reactant of Route 5
Flecainide
Reactant of Route 6
Reactant of Route 6
Flecainide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.